Cinoxacin - 28657-80-9

Cinoxacin

Catalog Number: EVT-264928
CAS Number: 28657-80-9
Molecular Formula: C12H10N2O5
Molecular Weight: 262.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cinoxacin, chemically known as 1-ethyl-4(1H)-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid, is a synthetic organic acid belonging to the quinolone class of antibacterial agents. [ [] ] It exhibits potent activity against most aerobic gram-negative bacteria, especially those associated with urinary tract infections (UTIs). [ [] ] Structurally, cinoxacin shares similarities with nalidixic acid and oxolinic acid. [ [] ]

Nalidixic Acid

Compound Description: Nalidixic acid is a synthetic antibacterial agent belonging to the first generation of quinolones. It exhibits activity against a range of gram-negative bacteria, particularly those associated with urinary tract infections (UTIs). [, , ]

Relevance: Nalidixic acid is structurally related to cinoxacin and shares its mechanism of action, targeting bacterial DNA gyrase. It is considered a first-generation quinolone, while cinoxacin is classified as a second-generation quinolone. Cinoxacin is reported to have a longer half-life and a lower incidence of adverse effects compared to nalidixic acid. [, , , ]

Oxolinic Acid

Compound Description: Oxolinic acid is a synthetic antibacterial agent belonging to the first generation of quinolones. Like nalidixic acid, it is primarily used to treat UTIs caused by susceptible gram-negative bacteria. [, , ]

Relevance: Oxolinic acid shares structural similarities with both cinoxacin and nalidixic acid, and all three compounds exert their antibacterial effects by inhibiting bacterial DNA gyrase. Oxolinic acid is no longer widely marketed due to the development of newer quinolones with improved efficacy and safety profiles, including cinoxacin. [, , ]

Probenecid

Compound Description: Probenecid is a uricosuric agent that increases uric acid excretion in the urine. It is also known to inhibit the renal tubular secretion of various drugs, including penicillin and some cephalosporins. [, ]

Relevance: Probenecid was found to significantly increase serum levels of cinoxacin by reducing its renal clearance. This suggests that cinoxacin, like some other drugs, undergoes tubular secretion, a process that probenecid can inhibit. This interaction highlights a potential for altered cinoxacin pharmacokinetics in patients concurrently taking probenecid. [, ]

Trimethoprim

Compound Description: Trimethoprim is an antibacterial agent that inhibits dihydrofolate reductase, an enzyme essential for bacterial folic acid synthesis. It is often used in combination with sulfamethoxazole (co-trimoxazole) to treat a wide range of bacterial infections. [, , ]

Relevance: Several studies have compared the efficacy and tolerability of cinoxacin with trimethoprim, alone or in combination with sulfamethoxazole, in the treatment of UTIs. While both drugs demonstrate efficacy against UTIs, they have different mechanisms of action. Cinoxacin targets bacterial DNA gyrase, while trimethoprim disrupts folate synthesis. [, , ]

Co-trimoxazole

Compound Description: Co-trimoxazole is a combination antibiotic consisting of trimethoprim and sulfamethoxazole. This synergistic combination is effective against a wide variety of bacterial infections. [, , , ]

Ciprofloxacin

Compound Description: Ciprofloxacin is a synthetic antibacterial agent belonging to the second generation of fluoroquinolones. It has a broad spectrum of activity against gram-negative and gram-positive bacteria. [, ]

Norfloxacin

Compound Description: Norfloxacin is a second-generation fluoroquinolone antibiotic effective against a broad spectrum of gram-negative and some gram-positive bacteria. It is commonly used to treat UTIs and other infections. [, ]

Relevance: Norfloxacin, like cinoxacin, targets bacterial DNA gyrase and is used to treat UTIs. It is generally more potent than cinoxacin and exhibits a broader spectrum of activity. [, ]

Rosoxacin

Compound Description: Rosoxacin is another second-generation quinolone antibiotic with a broad spectrum of antibacterial activity, particularly against gram-negative bacteria. It is used for treating various infections, including UTIs. []

Relevance: Rosoxacin and cinoxacin share a mechanism of action, both targeting bacterial DNA gyrase. They exhibit distinct pharmacokinetic profiles, with rosoxacin demonstrating higher concentration ratios in specific tissues, including prostatic, vaginal, and urethral secretions, compared to cinoxacin. []

Pipemidic Acid

Compound Description: Pipemidic acid is a quinolone antibiotic, primarily used for treating UTIs. It acts by inhibiting bacterial DNA gyrase, similar to cinoxacin. []

Source and Classification

Cinoxacin is classified as a fluoroquinolone antibiotic, a subclass of quinolone antibiotics characterized by their broad-spectrum antibacterial activity. It was developed in the 1970s and is particularly effective against strains of the Enterobacteriaceae family, which are commonly responsible for urinary tract infections. Cinoxacin is recognized for its ability to penetrate tissues and achieve therapeutic concentrations in urine, making it effective for treating such infections .

Synthesis Analysis

The synthesis of cinoxacin involves several steps that typically include the formation of key intermediates through various chemical reactions. The general synthetic route can be summarized as follows:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds and carboxylic acids.
  2. Key Reactions:
    • Cyclization: The formation of the quinolone core is achieved through cyclization reactions involving an aniline derivative.
    • Fluorination: Introduction of fluorine atoms at specific positions on the quinolone ring enhances antibacterial activity.
    • Acylation: The final steps often involve acylation to modify the side chains for improved pharmacological properties.

Recent advancements have focused on continuous-flow synthesis techniques that enhance yield and reduce reaction times significantly. For instance, a streamlined process has been reported that achieves high yields with minimal intermediate isolation .

Molecular Structure Analysis

Cinoxacin's molecular structure is characterized by a bicyclic core composed of a quinolone ring fused to a piperazine or similar nitrogen-containing ring. The molecular formula is C17H18N4O3C_{17}H_{18}N_4O_3, with a molecular weight of approximately 342.35 g/mol.

Structural Features:

  • Quinoline Ring: The core structure includes a bicyclic system that is essential for its activity.
  • Fluorine Substituents: Fluorine atoms at specific positions enhance binding affinity to bacterial enzymes.
  • Functional Groups: The presence of carboxylic acid and amine groups contributes to its solubility and interaction with biological targets.
Chemical Reactions Analysis

Cinoxacin participates in various chemical reactions that are crucial for its antibacterial activity:

  • DNA Binding: Cinoxacin binds to bacterial DNA, disrupting replication processes.
  • Enzyme Inhibition: It inhibits DNA gyrase and topoisomerase enzymes, which are vital for DNA supercoiling and replication .
  • Metal Complex Formation: Cinoxacin can form complexes with metal ions such as nickel and zinc, which may alter its pharmacological properties .
Mechanism of Action

Cinoxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA synthesis. It achieves this by:

  1. Binding to DNA Gyrase: Cinoxacin binds to the A subunit of DNA gyrase, preventing it from introducing negative supercoils into DNA.
  2. Inhibition of RNA Synthesis: By interfering with DNA replication, cinoxacin also disrupts RNA synthesis, leading to decreased protein production necessary for bacterial growth .
  3. Bactericidal Activity: The drug demonstrates bactericidal properties across a wide range of urinary pH levels, making it effective against various pathogens.
Physical and Chemical Properties Analysis

Cinoxacin exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Approximately 170°C .

The drug's pharmacokinetics includes rapid absorption after oral administration, achieving peak plasma concentrations within one hour.

Applications

Cinoxacin's primary application is in the treatment of urinary tract infections caused by susceptible bacteria. Its effectiveness against Gram-negative organisms makes it particularly valuable in clinical settings. Additional applications include:

  • Prophylactic Use: Demonstrated efficacy in preventing recurrent urinary tract infections in susceptible populations .
  • Research Applications: Used in studies exploring bacterial resistance mechanisms and the development of new antibiotic agents.
Historical Development and Classification of Cinoxacin

Emergence Within the Quinolone Antibiotic Class

Cinoxacin emerged as a significant synthetic antibacterial agent during the early evolution of quinolone antibiotics, which began with the accidental discovery of nalidixic acid in 1962 as a by-product of chloroquine synthesis [8]. As a first-generation quinolone, cinoxacin was developed to improve upon the limited spectrum and pharmacokinetic limitations of early quinolones while retaining their core mechanism of action—inhibition of bacterial DNA gyrase [1] [8]. The quinolone class expanded rapidly in the 1970s, with researchers systematically modifying the core 4-quinolone structure to enhance antibacterial efficacy. Cinoxacin represented one of several early derivatives (including oxolinic acid and pipemidic acid) that offered modest improvements in potency against Gram-negative pathogens, particularly within the Enterobacteriaceae family, while remaining primarily indicated for urinary tract infections (UTIs) [5] [8].

Table 1: Key Generational Development of Quinolone Antibiotics

GenerationRepresentative AgentsPrimary Spectrum EnhancementStructural Innovations
First (1960s-1970s)Nalidixic acid, Cinoxacin, Oxolinic acidGram-negative bacteria (excluding Pseudomonas)Unsubstituted or simple substitutions at N1, C7 positions
Second (1980s)Ciprofloxacin, Norfloxacin, OfloxacinExpanded Gram-negative including Pseudomonas; some Gram-positiveC6-fluorination + C7-piperazinyl group
Third (1990s)Levofloxacin, SparfloxacinEnhanced Gram-positive and atypical pathogensC8 heterocycles; C5 amino/methyl groups
Fourth (2000s)Moxifloxacin, GemifloxacinBroad-spectrum with anaerobic coverageC7 azabicyclic substituents; C8 methoxy group

Structural Evolution from Nalidixic Acid and Oxolinic Acid

Cinoxacin's chemical structure (1-ethyl-1,4-dihydro-4-oxo[1,3]-dioxolo[4,5-g]cinnoline-3-carboxylic acid) reflects strategic modifications to the original quinolone scaffold aimed at optimizing antibacterial activity [1] [9]. Its synthesis began with 2-amino-4,5-methylenedioxyacetophenone, which underwent diazotation and spontaneous heterocyclization to form the 4-hydroxy-6,7-methylenedioxycinnoline intermediate [1]. Subsequent bromination, cyanation, ethylation, and hydrolysis yielded cinoxacin. This complex process introduced two critical features distinguishing it from predecessors:

  • Methylenedioxy Bridge: The 1,3-dioxolo[4,5-g]cinnoline system (fused at C6-C7 positions) replaced nalidixic acid’s naphthyridine ring and oxolinic acid’s simpler quinoline structure. This rigid, oxygen-rich moiety enhanced molecular planarity and potentially improved DNA binding affinity [1] [7].
  • Ethyl Group at N1: Like nalidixic acid, cinoxacin retained the N1-ethyl substituent, crucial for gyrase inhibition but associated with higher crystalluria risk compared to later cyclopropyl-containing quinolones [1] [9].

Table 2: Structural Comparison of Early Quinolones

CompoundCore StructureN1 SubstituentC7 SubstituentC6-C7 ModificationsYear Introduced
Nalidixic acid1,8-NaphthyridoneEthylUnsubstitutedUnfused1962
Oxolinic acidQuinoloneEthylUnsubstitutedUnfused1970s
CinoxacinCinnolineEthylUnsubstitutedMethylenedioxy bridge1979/1980

Despite these innovations, cinoxacin shared limitations with its predecessors: minimal serum concentrations and inadequate tissue penetration restricted its use to uncomplicated UTIs [7] [9]. Crucially, it lacked the C6-fluorine atom characteristic of fluoroquinolones (e.g., ciprofloxacin), which later revolutionized the class by markedly broadening spectrum and potency [8].

Chronology of Regulatory Approvals and Market Withdrawals

Cinoxacin's regulatory journey exemplifies the lifecycle of first-generation quinolones, transitioning from initial promise to restricted use due to evolving resistance and safety concerns:

  • 1972: Patented by Eli Lilly following extensive structure-activity relationship studies [7].
  • 1979: First marketed in the United Kingdom and Switzerland under the brand name Cinobac for uncomplicated UTIs [7].
  • June 13, 1980: Received U.S. Food and Drug Administration (FDA) approval, with Eli Lilly emphasizing its niche role against pathogens resistant to first-line agents like trimethoprim-sulfamethoxazole [1] [7].
  • 1992: Distribution rights acquired by Oclassen Pharmaceuticals for U.S. and Canadian markets, targeting urologists for UTI prophylaxis and treatment [7].
  • 2005: FDA labeling revisions indicated the 100 mg strength was no longer marketed, reflecting declining clinical use [6].
  • November 2018: The European Medicines Agency's Pharmacovigilance Risk Assessment Committee (PRAC) recommended suspension of marketing authorizations for cinoxacin, flumequine, nalidixic acid, and pipemidic acid due to disabling and potentially permanent adverse effects (tendon damage, neuropathies) outweighing benefits in uncomplicated infections [10].
  • March 11, 2019: European Commission issued a legally binding decision enforcing suspension throughout the EU, citing availability of safer alternatives [10].

Table 3: Regulatory Timeline of Cinoxacin

YearRegulatory EventRegion/AgencySignificance
1972Patent grantedGlobal (Eli Lilly)Protected synthetic route: US Patent 3,669,965
1979Initial marketing authorizationUK, SwitzerlandBrand name: Cinobac
1980FDA approvalUSAIndication: Uncomplicated UTIs
1992Distribution rights transferUSA/Canada (Oclassen)Focused promotion to urologists
2005Labeling revision (100 mg withdrawal)USAReflects declining use
2019Marketing authorization suspensionEuropean UnionPart of EU-wide quinolone restrictions

Position in the First-Generation Quinolone Taxonomy

Within the quinolone classification system, cinoxacin is firmly categorized as a first-generation agent, characterized by its narrow Gram-negative spectrum, lack of systemic bioavailability, and primary UTI indication [4] [8]. Taxonomically, it belongs to the cinnoline subgroup rather than the classic quinolone or naphthyridone structures, though this distinction did not confer significant clinical advantages over contemporaries [7] [9]. Its antibacterial spectrum was largely confined to Enterobacteriaceae:

  • High Activity: Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Proteus vulgaris, and Enterobacter species [1] [9].
  • Inherent Resistance: Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus species, limiting utility in hospital-acquired or complicated infections [7] [9].

Pharmacokinetically, cinoxacin exhibited rapid oral absorption (peak serum: 1–3 hours) but extensive protein binding (60–80%) and a short half-life (1.5 hours) [9]. Approximately 40–60% was excreted unchanged in urine, achieving therapeutic concentrations only in the bladder and prostatic tissues [1] [9]. By the 1990s, its clinical role was eclipsed by fluoroquinolones, which offered broader spectra, better tissue penetration, and twice-daily dosing [8]. The 2019 EU-wide suspension underscored that first-generation quinolones like cinoxacin no longer satisfied modern risk-benefit standards, except in highly specific, culture-proven scenarios where alternatives are absent [10].

Table 4: Spectrum of Activity of First-Generation Quinolones

PathogenNalidixic AcidOxolinic AcidCinoxacinClinical Relevance
Escherichia coli+++++++++Common UTI pathogen
Klebsiella pneumoniae+++++++Nosocomial UTI/Respiratory
Proteus mirabilis+++++++Complicated UTI
Proteus vulgaris+++++Resistant UTIs
Enterobacter spp.±+++Opportunistic infections
Pseudomonas aeruginosaHospital-acquired infections
Staphylococcus aureusSkin/soft tissue infections
Shigella spp.++++Gastroenteritis

(+++ = consistent activity; ++ = moderate activity; + = variable activity; ± = limited activity; – = inactive)Comparative data adapted from in vitro susceptibility studies [1] [3] [9]

Properties

CAS Number

28657-80-9

Product Name

Cinoxacin

IUPAC Name

1-ethyl-4-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

InChI

InChI=1S/C12H10N2O5/c1-2-14-7-4-9-8(18-5-19-9)3-6(7)11(15)10(13-14)12(16)17/h3-4H,2,5H2,1H3,(H,16,17)

InChI Key

VDUWPHTZYNWKRN-UHFFFAOYSA-N

SMILES

CCN1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3

Solubility

36.7 [ug/mL] (The mean of the results at pH 7.4)
9.61e-01 g/L

Synonyms

Cinoxacin; Cinobac; Compound 64716; Cinoxacine; Cinoxacino; Cinoxacinum;Acid, Azolinic; Azolinic Acid;

Canonical SMILES

CCN1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.